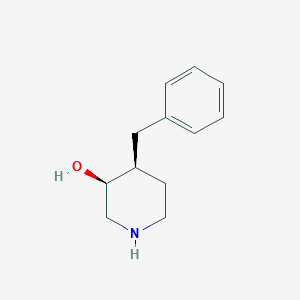

(3S,4S)-4-benzylpiperidin-3-ol

Description

(3S,4S)-4-Benzylpiperidin-3-ol is a chiral piperidine derivative characterized by a benzyl substituent at the 4-position and a hydroxyl group at the 3-position of the six-membered piperidine ring. Its stereochemistry (3S,4S) is critical for its interactions in biological systems, particularly in receptor binding and enantioselective synthesis. The compound serves as a key intermediate in medicinal chemistry, notably in the development of NMDA receptor antagonists. For instance, it was utilized in the synthesis of a sulfonamide derivative with a molecular ion peak at m/e = 376.4 (M+H⁺), highlighting its role as a structural scaffold .

Properties

IUPAC Name |

(3S,4S)-4-benzylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-9-13-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNACGVJQYLRDI-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432525 | |

| Record name | (3S,4S)-4-benzylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312625-28-8 | |

| Record name | (3S,4S)-4-benzylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-benzylpiperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine intermediate using a chiral reducing agent. For example, the reduction of 4-benzylpiperidin-3-one with a chiral borane reagent can yield the desired (3S,4S)-4-benzylpiperidin-3-ol.

Industrial Production Methods

Industrial production of (3S,4S)-4-benzylpiperidin-3-ol may involve large-scale catalytic hydrogenation processes. These processes often use chiral catalysts to achieve high enantioselectivity and yield. The choice of solvent, temperature, and pressure conditions are optimized to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-benzylpiperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-benzylpiperidin-3-one, while reduction can yield 4-benzylpiperidine.

Scientific Research Applications

(3S,4S)-4-benzylpiperidin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-benzylpiperidin-3-ol depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors in the central nervous system. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3S,4S)-4-benzylpiperidin-3-ol with structurally related piperidine and pyrrolidine derivatives, focusing on molecular features, stereochemistry, and applications.

Table 1: Comparative Analysis of (3S,4S)-4-Benzylpiperidin-3-ol and Analogues

Key Comparative Insights:

Stereochemical Influence :

- The (3S,4S) configuration in the target compound and its analogues (e.g., Compound 9d’ and the pyrrolidine derivative ) is critical for enantioselective binding. For example, the (3S,4S)-4-benzylpiperidin-3-ol was specifically selected over (3R,4R) for NMDA antagonist synthesis, suggesting stereospecific receptor interactions .

Substituent Effects: Benzyl vs. Protective Groups: TBS and benzyloxycarbonyl groups (Compound 10 ) increase molecular weight and hydrophobicity, which may limit bioavailability but aid in synthetic intermediate stability.

Biological Relevance :

- Fluorine incorporation ( ) and benzhydryloxyethyl groups ( ) suggest tailored pharmacokinetic profiles, such as prolonged half-life or enhanced target affinity.

- The hydrochloride salt form ( ) improves aqueous solubility, a common strategy for drug formulation.

Structural Variations :

- Pyrrolidine derivatives ( ) exhibit reduced ring size, altering conformational flexibility and basicity compared to piperidines.

Notes

- Data Limitations : Direct biological activity data (e.g., IC₅₀, binding affinity) for (3S,4S)-4-benzylpiperidin-3-ol and its analogues are scarce in the provided evidence. Further pharmacological studies are needed.

- Synthetic Utility : The compound’s role as a chiral building block (e.g., in ) underscores its importance in asymmetric synthesis.

- Safety Considerations : Derivatives like the benzodioxol-containing compound ( ) require strict storage conditions due to undefined toxicological profiles.

Biological Activity

(3S,4S)-4-benzylpiperidin-3-ol is a chiral compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its mechanisms of action, applications in research, and relevant case studies that highlight its potential therapeutic benefits.

Chemical Structure and Properties

- Molecular Formula : C13H17NO

- Molecular Weight : 205.28 g/mol

- Structure : The compound features a piperidine ring with a hydroxyl group and a benzyl substituent at specific positions, contributing to its biological activity.

The biological activity of (3S,4S)-4-benzylpiperidin-3-ol primarily involves its interaction with various receptors in the central nervous system (CNS). It can function as either an agonist or antagonist depending on the target receptor:

- Neurotransmitter Receptors : The compound interacts with neurotransmitter receptors such as dopamine and serotonin receptors, influencing neurotransmission and potentially affecting mood and behavior.

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, which may enhance the availability of certain neurotransmitters in the brain .

Applications in Research

(3S,4S)-4-benzylpiperidin-3-ol is utilized across various fields of research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Biological Studies : The compound is used to study enzyme-substrate interactions and receptor binding dynamics .

- Industrial Applications : It has potential uses in the synthesis of agrochemicals and fine chemicals.

Case Studies

- Neuropharmacological Effects : A study investigated the effects of (3S,4S)-4-benzylpiperidin-3-ol on animal models for depression. The results indicated that it significantly reduced depressive-like behaviors, suggesting its potential as an antidepressant agent.

- Receptor Binding Studies : Research on its binding affinity to dopamine receptors showed that (3S,4S)-4-benzylpiperidin-3-ol has a higher affinity for D2 receptors compared to D1 receptors, indicating its selective action which could be beneficial in treating disorders like schizophrenia .

Comparative Analysis

To understand the uniqueness of (3S,4S)-4-benzylpiperidin-3-ol, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol | Benzyl-substituted piperidine | Contains an additional benzylamino group; larger size |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Dimethyl-substituted piperidine | Dimethyl substitution alters steric properties |

| (3S,4S)-4-Amino-1-benzyl-piperidin-3-ol | Stereoisomer | Opposite stereochemistry may lead to different activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.